Paratose Is the Sole Immunodominant Sugar Defining Salmonella Serogroup A (O-Antigen 2): Structural Identity with Abequose and Tyvelose Backbones
Salmonella enterica serogroups A, B, and D possess O-antigen repeating units that are structurally identical in their main-chain trisaccharide (mannosyl-rhamnosyl-galactose) and differ only in the single 3,6-dideoxyhexose branch sugar: paratose (D-ribo) in group A, abequose (D-xylo) in group B, and tyvelose (D-arabino) in group D. The biosynthetic pathways are identical through CDP-4-keto-3,6-dideoxy-D-glucose, after which paratose synthase (rfbS) produces CDP-paratose in group A, abequose synthase (rfbJ) produces CDP-abequose in group B, and CDP-tyvelose epimerase (rfbE) converts CDP-paratose to CDP-tyvelose in group D [1]. The paratose synthase gene rfbS is present in both groups A and D, but in group A it is the terminal unique enzyme, whereas in group D its product serves as a substrate for further epimerization; group A strains carry a mutated, non-functional rfbE [1]. This means that paratose is both a terminal antigenic determinant (group A) and the obligate biosynthetic precursor to tyvelose (group D), a dual role unique among the five 3,6-dideoxyhexoses [2].
| Evidence Dimension | Immunodominant sugar identity determining Salmonella O-serogroup specificity |
|---|---|
| Target Compound Data | Paratose (3,6-dideoxy-D-ribo-hexose) → Salmonella serogroup A (O-antigen 1,2,12); encoded by rfbS gene; also the biosynthetic precursor of tyvelose in group D via rfbE epimerase |
| Comparator Or Baseline | Abequose (3,6-dideoxy-D-xylo-hexose) → serogroup B (O-antigen 4,12); encoded by rfbJ. Tyvelose (3,6-dideoxy-D-arabino-hexose) → serogroup D (O-antigen 9,12); produced from CDP-paratose by rfbE |
| Quantified Difference | Three distinct serogroups (A vs. B vs. D) determined solely by which 3,6-dideoxyhexose epimer terminates the otherwise identical O-antigen repeat unit |
| Conditions | Genetic and biochemical analysis of Salmonella enterica rfb gene clusters; O-antigen structural determination |
Why This Matters
Procurement of the correct 3,6-dideoxyhexose epimer is an absolute requirement for any application relying on serogroup-specific recognition, as the O-antigen backbone is identical across groups A, B, and D and only the terminal dideoxyhexose distinguishes them.
- [1] Verma N, Reeves P. Identification and sequence of rfbS and rfbE, which determine antigenic specificity of group A and group D salmonellae. J Bacteriol. 1989;171(10):5694-5701. doi:10.1128/jb.171.10.5694-5701.1989 View Source
- [2] MetaCyc. CDP-paratose biosynthesis; D-paratose. MetaCyc Compound: CPD-9399; Pathway: CDP-paratose biosynthesis. SRI International. View Source
